2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide
Description
2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid amide (-CONH₂) moiety at the 3-position of the pyrazole ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may influence pharmacokinetic properties, while the amide group facilitates hydrogen bonding with biological targets .
Despite these structural advantages, in vitro studies indicate that its inhibitory activity against key biological targets (e.g., enzymes involved in inflammatory or metabolic pathways) is lower compared to simpler carboxylic acids or amides lacking the trifluoromethyl substitution. This suggests that steric hindrance or electronic effects from the -CF₃ group may reduce binding affinity .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)11-3(4(9)12)1-2-10-11/h1-2H,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRPLPDJHHKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide typically involves the reaction of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid with an appropriate amine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer effects of pyrazole derivatives, including 2-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways. For instance, one study found that pyrazole derivatives could effectively target the aryl hydrocarbon receptor (AhR), which plays a crucial role in cancer progression and toxicity induced by environmental pollutants like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) .
Pharmacological Activities
Pyrazole derivatives are known for their diverse pharmacological activities. They exhibit anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of trifluoromethyl groups enhances their bioactivity and pharmacokinetic profiles, making them suitable candidates for drug development .
Agricultural Applications
Pesticidal Activity
The compound has been identified as an effective active ingredient in agricultural formulations aimed at controlling harmful organisms. A patent document describes various derivatives of pyrazole-3-carboxylic acid amide that demonstrate excellent efficacy against pests while maintaining safety for non-target organisms . This makes them valuable in developing safer pesticides with reduced environmental impact.
Herbicide Development
Research has also focused on the potential of these compounds as herbicides. The unique chemical structure allows for selective targeting of specific plant pathways, providing a means to control weed growth without harming crops .
Materials Science
Synthesis of Functional Materials
In materials science, this compound serves as a precursor for synthesizing advanced materials with tailored properties. Its ability to form stable complexes with metals makes it useful in creating functionalized polymers and coatings with enhanced thermal and mechanical properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization techniques include:
- NMR Spectroscopy: Used to confirm the structure and purity of the synthesized compounds.
- IR Spectroscopy: Helps identify functional groups present in the compound.
- Mass Spectrometry: Confirms molecular weight and structure.
Case Study 1: Anticancer Activity
A study conducted at MD Anderson Cancer Center investigated the effects of pyrazole derivatives on cancer cell lines. The results demonstrated that compounds with trifluoromethyl substitutions showed enhanced inhibition of cell growth compared to their non-fluorinated counterparts .
Case Study 2: Pesticidal Efficacy
In agricultural trials, formulations containing pyrazole derivatives were tested against common pests. Results showed a significant reduction in pest populations with minimal impact on beneficial insects, highlighting the potential for these compounds in sustainable agriculture .
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting specific enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
CH-223191 (AhR Antagonist)
CH-223191 shares a pyrazole-3-carboxylic acid amide backbone but replaces the trifluoromethyl group with a methyl group and incorporates an azo-phenyl substituent. This structural modification confers potent aryl hydrocarbon receptor (AhR) antagonism, with an IC₅₀ of 0.3 µM, demonstrating that substituent bulk and electronic properties critically influence target engagement. In contrast, this compound lacks significant AhR activity, highlighting the importance of the azo-phenyl group in CH-223191’s mechanism .
Methyl-3-amino-2-pyrazinecarboxylate
This pyrazine derivative lacks the trifluoromethyl group but features a methyl ester and amino group.
Inhibitory Activity Comparisons
In vitro studies comparing sulfonamide hybrids and pyrazole derivatives reveal that this compound exhibits weaker inhibition of folate synthesis enzymes compared to simpler acids like p-aminobenzoic acid. This aligns with broader trends in sulfonamide hybrids, where combining bulky substituents (e.g., trifluoromethyl) with amide groups often reduces activity due to steric clashes or reduced hydrogen-bonding efficiency .
Metabolic and Stability Profiles
The trifluoromethyl group in the title compound enhances resistance to oxidative metabolism compared to non-fluorinated analogues like CH-223191.
Biological Activity
2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a candidate for various therapeutic applications, including antifungal, antibacterial, and anticancer activities.
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its unique trifluoromethyl substitution alters its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃F₃N₂O₂ |
| Molecular Weight | 192.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not available |
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antifungal Activity
Studies have shown that this compound possesses antifungal properties, making it effective against several fungal strains. It functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
Antibacterial Activity
The compound has demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Potential
Recent investigations have highlighted its potential as an anticancer agent. Preclinical studies indicate that it can inhibit the growth of various cancer cell lines, including breast (MCF7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), contributing to its anti-inflammatory effects.
- Cell Signaling Modulation : It may interfere with signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
- Anticancer Study : A study evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated an IC50 value of 12 µM, suggesting significant cytotoxicity towards these cells .
- Antibacterial Study : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC of 8 µg/mL, demonstrating its potential as an antibacterial agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
Table 2: Comparison of Biological Activities
| Compound | Antifungal Activity | Antibacterial Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Yes | Yes | 12 µM |
| 2-Methyl-2H-pyrazole-3-carboxylic acid amide | Moderate | Moderate | 20 µM |
| 1-(4-Chlorophenyl)-1H-pyrazole | Low | High | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide?
- Methodological Answer : The synthesis typically involves coupling pyrazole intermediates with carboxylic acid derivatives. For example, amide formation can be achieved using coupling reagents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF) under inert atmospheres. Reaction temperatures are often maintained between 0°C and room temperature to minimize side reactions. Post-synthesis purification via silica gel chromatography or recrystallization is critical, as noted in similar trifluoromethylpyrazole syntheses .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~120-125 ppm in 19F NMR) and pyrazole ring protons (δ 6.5-8.5 ppm).
- LC-MS/HRMS : Verify molecular weight and detect impurities.
- HPLC : Assess purity (>95% is typical for biologically active compounds).
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities.
Contradictions in spectral data should be resolved by repeating experiments under controlled conditions .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374 compliant), safety goggles, and lab coats to prevent skin/eye contact.
- Engineering Controls : Use fume hoods for reactions involving volatile solvents or toxic intermediates.
- Waste Disposal : Segregate halogenated waste (due to trifluoromethyl groups) and consult institutional guidelines for disposal.
- Emergency Measures : Immediate access to eye wash stations and neutralizers for acid/base spills is mandatory .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. To study this:
- SAR Analysis : Synthesize analogs with -CF3 replaced by -CH3, -Cl, or -H and compare bioactivity (e.g., IC50 in enzyme assays).
- LogP Measurement : Use shake-flask or chromatographic methods to quantify hydrophobicity.
- Metabolic Stability Assays : Incubate the compound with liver microsomes and monitor degradation via LC-MS.
Evidence from antifungal pyrazole amides shows that -CF3 reduces CYP450-mediated metabolism .
Q. What strategies mitigate hygroscopicity in this compound during formulation?
- Methodological Answer :
- Salt Formation : Convert the free acid amide to a sodium or potassium salt to reduce moisture uptake.
- Lyophilization : Remove water under vacuum after dissolution in tert-butanol/water mixtures.
- Excipient Screening : Test hygroscopicity inhibitors like silicon dioxide or cellulose derivatives using dynamic vapor sorption (DVS) assays.
Contradictions in stability data may arise from polymorphic forms, requiring PXRD analysis .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Dose-Response Curves : Use at least 10 concentration points to calculate accurate EC50/IC50 values.
- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity if initial data came from fluorescence assays).
For example, anti-proliferative effects in prostate cancer models require validation via Western blotting (e.g., mTOR/p70S6K inhibition) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to target proteins (e.g., kinases or GPCRs).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR Models : Train models with datasets of related pyrazole amides to predict ADMET properties.
Cross-validate predictions with experimental data to address contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
